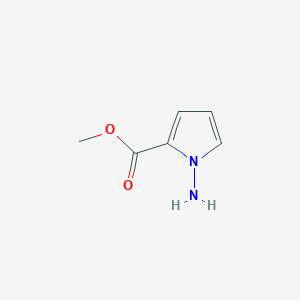

methyl 1-amino-1H-pyrrole-2-carboxylate

Vue d'ensemble

Description

Tranilast, également connu sous le nom d’acide N-(3,4-diméthoxycinnamoyl)anthranilique, est un médicament antiallergique développé par Kissei Pharmaceuticals. Il a été approuvé pour la première fois au Japon et en Corée du Sud en 1982 pour le traitement de l’asthme bronchique. Plus tard, ses indications ont été élargies pour inclure les chéloïdes et les cicatrices hypertrophiques . Tranilast a montré un potentiel dans le traitement de divers troubles allergiques tels que l’asthme, la rhinite allergique et la dermatite atopique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Tranilast est synthétisé par couplage de l’acide 3,4-diméthoxycinnamique avec l’acide anthranilique. La réaction implique généralement l’utilisation d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle : La production industrielle de Tranilast peut être réalisée par des méthodes de synthèse chimique. Une approche consiste à utiliser des levures (Saccharomyces cerevisiae) modifiées génétiquement pour exprimer des enzymes spécifiques qui catalysent la synthèse de Tranilast et de ses analogues. Cette méthode permet de produire du Tranilast et diverses molécules de cinnamoyl anthranilate en quelques heures .

Analyse Des Réactions Chimiques

Types de réactions : Tranilast subit diverses réactions chimiques, notamment :

Oxydation : Tranilast peut être oxydé pour former des quinones correspondantes.

Réduction : La réduction de Tranilast peut conduire à la formation de dérivés dihydro.

Substitution : Tranilast peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Réactifs tels que les halogènes ou les nucléophiles en présence d’un catalyseur.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Dérivés halogénés ou substitués par des nucléophiles.

4. Applications de la recherche scientifique

Tranilast a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des cinnamoyl anthranilates.

Biologie : Investigué pour ses effets sur la prolifération cellulaire, l’apoptose et la libération de cytokines.

Médecine : Utilisé dans le traitement des troubles allergiques, de l’asthme, des chéloïdes, des cicatrices hypertrophiques et comme agent antifibrotique dans des affections telles que la fibrose pulmonaire et les fibromes

Industrie : Employé dans le développement de nouveaux agents thérapeutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 1-amino-1H-pyrrole-2-carboxylate is explored for its potential in drug development, particularly in the following areas:

- Anticancer Research : Studies suggest that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been investigated for its ability to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyrrole derivatives. Its reactivity allows it to participate in various chemical reactions, including:

- Cyclization Reactions : this compound can undergo cyclization to form novel heterocyclic compounds, which are important in pharmaceutical chemistry .

- Functionalization : The amino and carboxylate groups present in the molecule enable functionalization reactions that can lead to the development of new materials with specific properties .

Agricultural Chemistry

Research has indicated that this compound may have applications in agrochemicals, particularly as a potential pesticide or herbicide. Its biological activity suggests it could be effective against certain pests or pathogens affecting crops .

Biochemical Applications

The compound's ability to interact with biological systems makes it a subject of interest in biochemistry:

- Enzyme Inhibition Studies : this compound is being studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Material Science

In material science, this compound is being investigated for its role in developing new polymers and materials with enhanced properties:

- Conductive Polymers : Its incorporation into polymer matrices may enhance electrical conductivity, making it suitable for electronic applications .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Tranilast exerce ses effets en inhibant la libération d’histamine des mastocytes et en réduisant la production de diverses cytokines. Il a été démontré qu’il inhibe l’activation de l’inflammasome NALP3 et bloque le canal ionique du récepteur potentiel transitoire vanilloïde 2 (TRPV2). Ces actions contribuent à ses propriétés anti-inflammatoires, antiprolifératives et antifibrotiques .

Composés similaires :

Cromoglycate de sodium : Un autre agent antiallergique utilisé pour traiter l’asthme et la rhinite allergique.

Kétotifène : Un antihistaminique et stabilisateur des mastocytes utilisé pour des indications similaires.

Montélukast : Un antagoniste du récepteur des leucotriènes utilisé dans la prise en charge de l’asthme et de la rhinite allergique.

Unicité de Tranilast : Tranilast est unique dans sa capacité à inhiber le canal TRPV2 et l’inflammasome NALP3, qui ne sont pas ciblés par les composés similaires énumérés ci-dessus. Ce mécanisme d’action unique contribue à son éventail plus large d’applications thérapeutiques, notamment son utilisation comme agent antifibrotique .

Comparaison Avec Des Composés Similaires

Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.

Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.

Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .

Activité Biologique

Methyl 1-amino-1H-pyrrole-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

MAPC is characterized by its pyrrole ring structure, which is known for its versatility in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with carboxylic acids or through cyclization reactions involving amino acids. The synthesis often involves the use of reagents such as sodium ethoxide in ethanol, which facilitates the formation of the pyrrole ring and subsequent functionalization at the carboxylate position .

Antimicrobial Properties

MAPC has demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has shown that MAPC exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, MAPC has been reported to activate caspase pathways, leading to programmed cell death .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, MAPC has shown potential neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's antioxidant properties are thought to play a crucial role in protecting neuronal integrity .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, MAPC was tested for its Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL against different strains, highlighting its potential as an effective antimicrobial agent .

- Cancer Cell Line Testing : A series of experiments conducted on human leukemia cell lines demonstrated that MAPC reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that pre-treatment with MAPC significantly reduced cell death compared to untreated controls. This suggests a protective role against oxidative damage .

Data Summary

| Biological Activity | Tested Concentration (µM) | Effectiveness |

|---|---|---|

| Antimicrobial | 32 - 128 | Significant inhibition across bacterial strains |

| Anticancer | >50 | >70% reduction in cell viability |

| Neuroprotection | 10 - 50 | Reduced oxidative stress-induced cell death |

Propriétés

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.